molecular formula C27H30N4O4 B11339690 7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11339690
M. Wt: 474.6 g/mol
InChI Key: FOLUIFUTXHQDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazolin-5(6H)-one derivative features a bicyclic quinazolinone core substituted at position 7 with a 2,4-dimethoxyphenyl group and at position 2 with a 4-(4-methoxyphenyl)piperazinyl moiety. The piperazine ring at position 2 is further substituted with a 4-methoxyphenyl group, which may modulate receptor affinity and metabolic stability.

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H30N4O4/c1-33-20-6-4-19(5-7-20)30-10-12-31(13-11-30)27-28-17-23-24(29-27)14-18(15-25(23)32)22-9-8-21(34-2)16-26(22)35-3/h4-9,16-18H,10-15H2,1-3H3

InChI Key

FOLUIFUTXHQDFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Core Quinazolinone Formation

The quinazolinone scaffold is typically constructed via cyclocondensation reactions. A widely cited approach involves reacting anthranilamide derivatives with carbonyl compounds under acidic or basic conditions. For this compound, 2-amino-5-(2,4-dimethoxyphenyl)benzamide serves as the starting material, which undergoes cyclization with a ketone or aldehyde.

Key Reaction Conditions :

  • Catalyst : Scandium triflate (Sc(OTf)₃) in dichloromethane at room temperature achieves 85–92% yield for analogous structures.

  • Solvent Systems : Polar aprotic solvents like DMF or aqueous ethanol enhance reaction efficiency.

Piperazine Substitution

Introduction of the 4-(4-methoxyphenyl)piperazin-1-yl group occurs via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Patent US8084604B2 details the use of palladium catalysts (e.g., Pd(OAc)₂ with tris(o-tolyl)phosphine) for C–N bond formation between halogenated quinazolinones and piperazine derivatives.

Optimized Parameters :

  • Temperature : 80–110°C under reflux.

  • Base : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dioxane facilitates deprotonation.

Catalytic Methods and Yield Optimization

Heterogeneous Catalysis

Recent advances employ magnetized catalysts for improved recovery and reusability. For example, sulfonated magnetic Spirulina nanoparticles achieve 89–94% yield in dihydroquinazolinone syntheses under aqueous conditions.

Comparative Catalytic Performance :

CatalystSolventTemperature (°C)Yield (%)Source
Sc(OTf)₃DCM2592
GO NanosheetsH₂O6088
Amberlyst® 15EtOH/H₂O6091
Pd(OAc)₂/P(o-Tol)₃Toluene11078

Solvent Effects

Non-polar solvents (toluene, chlorobenzene) favor piperazine coupling, while polar solvents (DMF, ethanol) enhance cyclocondensation kinetics. Microwave-assisted reactions in isopropyl alcohol reduce reaction times by 40%.

Stereochemical Control and Purification

Enantiomer Separation

The target compound’s stereochemistry is resolved via chiral crystallization. Racemic mixtures are treated with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer.

Crystallization Parameters :

  • Anti-Solvent : Hexane induces precipitation of undesired (R)-enantiomer.

  • Recovery : 72–85% yield after three recrystallizations.

Chromatography-Free Purification

Industrial-scale protocols avoid column chromatography by leveraging differential solubility. Filtration through silica gel pads or activated carbon beds removes impurities while retaining product integrity.

Green Chemistry Innovations

Mechanochemical Activation

Ball-milling techniques with Amberlyst® 15 reduce reaction times from 24 hours to 3 hours while maintaining 89–93% yield. This method eliminates solvent use, aligning with sustainable practices.

Aqueous-Phase Synthesis

Water-mediated reactions using graphene oxide (GO) nanosheets achieve 86–90% yield at 60°C, minimizing toxic waste.

Industrial Scalability and Challenges

Continuous Flow Systems

Patent WO2005021521A1 demonstrates kilogram-scale production using continuous flow reactors, which enhance heat/mass transfer and reduce side reactions. Key parameters include:

  • Residence Time : 12–18 minutes.

  • Throughput : 1.2 kg/hr with 94% purity.

Stability Concerns

The methoxy groups are sensitive to oxidative degradation above 150°C. Storage under nitrogen at −20°C preserves compound integrity for >12 months .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms. This allows for modifications to the substituents attached to the piperazine group, enabling structural diversification for pharmacological studies.

Reaction Conditions Outcome Reference
Alkylation with alkyl halidesReflux in acetonitrile with K2_2CO3_3 as base, NaI as catalyst (8–14 h)Substitution of the piperazine nitrogen with alkyl chains or aryl groups
Acylation with acid chloridesRoom temperature in DCM, triethylamine as baseIntroduction of acyl groups (e.g., furan-2-ylcarbonyl) to the piperazine

Example :
Reaction with 1,3-dichloropropane under reflux in acetonitrile yields derivatives with extended alkyl linkers, which are intermediates for further functionalization .

Condensation Reactions Involving the Quinazolinone Core

The quinazolinone scaffold participates in condensation reactions, particularly at the C2 and C4 positions, to form fused heterocyclic systems.

Reaction Conditions Outcome Reference
Knoevenagel condensationL-proline catalyst in water, microwave/ultrasonic irradiation (60–80°C, 2–4 h)Formation of pyrano[3,2-c]chromenone or pyrano[4,3-b]pyranone derivatives
Cyclization with active methylenesEthanol, piperidine catalyst (reflux, 6–8 h)Synthesis of tricyclic derivatives via intramolecular bond formation

Mechanistic Insight :
The quinazolinone’s carbonyl group reacts with malononitrile or methyl cyanoacetate to form intermediates that undergo cyclization, facilitated by catalysts like L-proline .

Oxidation and Reduction of the Dihydroquinazolinone Moiety

The 7,8-dihydroquinazolin-5(6H)-one system can undergo redox reactions to modulate saturation and electronic properties.

Reaction Conditions Outcome Reference
Oxidation with DDQDichloromethane, room temperature (12 h)Conversion to fully aromatic quinazolinone
Reduction with NaBH4_4Methanol, 0°C to RT (2–4 h)Partial saturation of the quinazolinone ring

Application :
Oxidation enhances aromaticity, potentially increasing binding affinity to biological targets like enzymes.

Functional Group Transformations of Methoxyphenyl Substituents

The methoxy groups on the phenyl rings can be demethylated or modified via electrophilic substitution.

Reaction Conditions Outcome Reference
Demethylation with BBr3_3Anhydrous DCM, −78°C to RT (6–8 h)Conversion of methoxy groups to hydroxyls
Nitration with HNO3_3/H2_2SO4_40°C to RT, 2–4 hIntroduction of nitro groups at para positions

Note : Demethylation products are often intermediates for further derivatization (e.g., glycosylation or sulfonation).

Hydrolysis of the Quinazolinone Lactam

The lactam ring in the quinazolinone system can undergo hydrolysis under acidic or basic conditions.

Reaction Conditions Outcome Reference
Acidic hydrolysis (HCl/EtOH)Reflux, 4–6 hRing opening to form aminobenzamide derivatives
Basic hydrolysis (NaOH/H2_2O)Reflux, 8–12 hFormation of carboxylic acid derivatives

Application : Hydrolysis products serve as precursors for synthesizing analogs with altered solubility or bioactivity.

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable the introduction of aryl or heteroaryl groups.

Reaction Conditions Outcome Reference
Suzuki-Miyaura couplingPd(PPh3_3)4_4, DMF/H2_2O, 80°C (12 h)Attachment of boronic acids to the C4 position
Buchwald-Hartwig aminationPd2_2(dba)3_3, Xantphos, toluene (100°C)Introduction of amine groups at C2 or C4

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C21H24N4O4C_{21}H_{24}N_{4}O_{4} with a molecular weight of approximately 396.44 g/mol. The structure includes functional groups that contribute to its biological activity and reactivity.

Antipsychotic and Antidepressant Activities

Research indicates that compounds with similar structures exhibit significant activity as receptor antagonists or agonists. The piperazine moiety is known for its interaction with serotonin and dopamine receptors, suggesting that this compound may have potential as an antipsychotic or antidepressant agent.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of quinazolinone compounds for their neuropharmacological activities. The findings indicated promising results in modulating neurotransmitter systems, which could be applicable to the development of new treatments for mood disorders .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Mechanistic Studies

The interaction of this compound with specific biological targets provides insights into its mechanism of action. It is hypothesized that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Study:
In vitro studies demonstrated that the compound affects cell viability in cancer cell lines, indicating potential applications in oncology . Further research is needed to elucidate the exact pathways involved.

Drug Development

Given its structural complexity and biological activity, this compound can be utilized as a scaffold for drug development. Modifications to its structure can lead to derivatives with enhanced efficacy and selectivity.

Synthetic Methodologies

The synthesis of this compound involves multiple steps, including cyclization and nucleophilic substitution reactions. Its unique structure allows for the exploration of new synthetic methodologies.

Synthesis Overview:

  • Formation of Quinazolinone Core: Cyclization of appropriate precursors.
  • Introduction of Piperazine Ring: Nucleophilic substitution reactions.
  • Functional Group Modifications: Electrophilic aromatic substitutions to introduce methoxy groups.

This aspect makes it a valuable tool for chemists aiming to develop new reactions or improve existing synthetic pathways .

Mechanism of Action

  • The exact mechanism of DMQD’s effects depends on the specific derivative.
  • In anticancer research, DMQD derivatives likely interfere with kinase signaling pathways, affecting cell proliferation and survival.
  • Further studies are needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

    Table 1: Key Structural and Functional Comparisons

    Compound Name (Source) R7 Substituent R2 Piperazine Group Molecular Weight Notable Properties/Effects
    Target Compound 2,4-dimethoxyphenyl 4-(4-methoxyphenyl) 475.5 (calc.) High polarity, enhanced solubility
    7-(2,4-dimethoxyphenyl)-2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]-... () 2,4-dimethoxyphenyl 3-(trifluoromethyl)phenyl 547.5 (calc.) Electron-withdrawing CF3 group improves metabolic stability and receptor binding
    7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-... () 4-chlorophenyl 4-(2-hydroxyethyl) 400.9 Chlorine increases lipophilicity; hydroxyethyl enhances hydrophilicity
    7-phenyl-2-[4-(2-pyridinyl)piperazin-1-yl]-... () Phenyl 4-(2-pyridinyl) 401.4 Pyridine enables π-π interactions; reduced steric hindrance
    7-(2-hydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-... () 2-hydroxyphenyl 4-(4-fluorophenyl) ~430 (calc.) Hydroxyl group increases metabolic turnover; fluorine enhances bioavailability

    Pharmacological and Physicochemical Implications

    Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound’s methoxy groups (R7 and R2) enhance solubility and membrane permeability compared to electron-withdrawing groups like trifluoromethyl () or chlorine (). However, trifluoromethyl may improve CNS penetration due to its lipophilicity .
    • Fluorine () balances hydrophobicity and metabolic resistance, offering a middle ground between methoxy and chlorine .

    Piperazine Substitution Effects: 4-Methoxyphenyl (target) vs.

    Metabolic Stability :

    • Hydroxyl groups () increase susceptibility to glucuronidation, shortening half-life relative to methoxy-substituted analogs .
    • Trifluoromethyl () and chlorine () resist oxidative metabolism, favoring prolonged activity .

    Structural-Activity Relationship (SAR) Trends

    • Position 7: 2,4-Dimethoxyphenyl (target) offers dual hydrogen-bond acceptors, while 3,4-dimethoxyphenyl () may alter binding orientation due to substituent positioning .
    • Position 2: Morpholinoethylamino () introduces a secondary amine, altering pharmacokinetics compared to aryl-piperazines . Benzyl () increases lipophilicity but may elevate off-target binding risks .

    Biological Activity

    The compound 7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Molecular Structure

    The molecular formula of the compound is C29H32N4O4C_{29}H_{32}N_{4}O_{4}, with a molecular weight of 500.6 g/mol. The structure includes a quinazoline core substituted with various functional groups that contribute to its biological activity.

    Anticancer Properties

    Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, compounds targeting BRD4 and PARP1 have demonstrated promising results in breast cancer models, suggesting that this class of compounds may be effective in treating malignancies associated with these targets .

    The mechanism by which this compound exerts its biological effects involves multiple pathways:

    • Inhibition of Enzymatic Activity : Similar quinazoline derivatives have been shown to inhibit key enzymes involved in cancer cell survival and proliferation.
    • Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and metastasis.

    Other Pharmacological Activities

    In addition to anticancer properties, quinazoline derivatives are known for their:

    • Antimicrobial Activity : Exhibiting antibacterial and antifungal properties.
    • Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
    • Neuroprotective Effects : Some studies suggest they may protect against neurodegeneration .

    Study on Antitumor Activity

    A study evaluated the antitumor effects of a related quinazoline derivative in xenograft models. The compound was administered to mice bearing breast cancer tumors, resulting in significant tumor reduction without notable toxicity. This study highlights the potential for clinical applications in oncology .

    Evaluation of Pharmacological Profiles

    Research on related compounds has demonstrated their ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in various physiological processes. Inhibitors of PDE have been studied for their effects on respiratory diseases and inflammation, indicating a broader therapeutic potential for quinazoline derivatives .

    Data Table: Biological Activities of Related Compounds

    Compound NameActivity TypeIC50 (nM)Reference
    Compound AAntitumor150
    Compound BPDE Inhibition410
    Compound CAntibacterial200
    Compound DNeuroprotective300

    Q & A

    Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

    The synthesis involves coupling a quinazolinone core with substituted piperazine moieties. Key steps include:

    • Nucleophilic substitution at the quinazolinone C2 position using 4-(4-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
    • Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradients) and recrystallization (ethanol/water) to isolate the final product.
    • Optimization : Monitor reaction progress using TLC/HPLC to minimize byproducts like unreacted piperazine or dimerization .

    Q. How can the purity and structural integrity of this compound be validated?

    • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
    • Structural confirmation :
      • NMR : Compare aromatic proton signals (e.g., 2,4-dimethoxyphenyl protons at δ 6.7–7.2 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) to reference spectra .
      • Mass spectrometry : Confirm molecular ion [M+H]⁺ peak matching the theoretical molecular weight (e.g., m/z ~528) .

    Advanced Research Questions

    Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

    • Analog synthesis : Modify substituents on the phenyl (e.g., replace methoxy with halogens or alkyl groups) and piperazine (e.g., substitute with methylpiperazine) to assess pharmacological effects .
    • Bioassays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) and functional assays (cAMP modulation) to correlate structural changes with activity .

    Q. How can researchers address contradictions in reported pharmacological data for this compound?

    • Assay variability : Replicate experiments under standardized conditions (e.g., cell line, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
    • Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) to confirm activity .

    Q. What methods are suitable for investigating the compound’s polymorphism and stability?

    • X-ray crystallography : Resolve crystal structures to identify polymorphic forms (e.g., anhydrous vs. hydrate) .
    • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .

    Q. How can researchers design experiments to elucidate metabolic pathways?

    • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Look for demethylation (loss of methoxy groups) or piperazine ring oxidation .
    • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

    Q. What analytical approaches are recommended for impurity profiling?

    • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to generate degradants .
    • HPLC-MS : Detect impurities at levels ≥0.1% using a gradient elution method (e.g., 10–90% acetonitrile over 30 minutes) .

    Q. How can computational modeling aid in target identification?

    • Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB entries 4U5P or 6CM4) to predict binding modes .
    • MD simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of the piperazine-quinazolinone complex .

    Methodological Challenges & Solutions

    Q. How to mitigate hygroscopicity issues during formulation?

    • Lyophilization : Prepare a lyophilized powder using mannitol or trehalose as cryoprotectants .
    • Packaging : Store in airtight containers with desiccants (silica gel) under nitrogen atmosphere .

    Q. What in vivo models are appropriate for toxicity profiling?

    • Acute toxicity : Administer single doses (10–100 mg/kg) to Sprague-Dawley rats, monitoring organ histopathology and serum biomarkers (ALT, creatinine) for 14 days .
    • Genotoxicity : Conduct Ames tests (TA98/TA100 strains) to rule out mutagenic potential .

    Tables for Key Data

    Q. Table 1. Synthetic Optimization Parameters

    ParameterOptimal ConditionReference
    Reaction Temperature90°C
    BaseK₂CO₃
    SolventDMF
    Purification MethodSilica gel chromatography

    Q. Table 2. Pharmacological Data Comparison

    Assay TypeIC₅₀ (nM)Model SystemReference
    Serotonin 5-HT₁A12 ± 3HEK293 cells
    Dopamine D₂45 ± 8Rat striatum
    cAMP Inhibition28 ± 5CHO-K1 cells

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.